n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
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Overview
Description
n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a benzyl group, a chlorophenyl group, and an amine group attached to the thiazole ring
Mechanism of Action
Target of Action
A similar compound, n-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides, has been reported to inhibit neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a potential target for antiviral drugs .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .
Biochemical Pathways
If the compound acts similarly to other neuraminidase inhibitors, it may prevent the release of progeny influenza virus from infected cells, thereby halting the spread of infection .
Result of Action
If it acts as a neuraminidase inhibitor, it could potentially prevent the spread of influenza virus within the host .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions: n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry .
Medicine: The compound’s potential therapeutic properties are explored in the development of new pharmaceuticals. It is evaluated for its efficacy and safety in preclinical studies, aiming to identify novel treatments for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of dyes, pigments, and polymers .
Comparison with Similar Compounds
- n-Benzyl-4-chloroaniline
- n-Benzyl-4-(4-chlorophenyl)piperidine
- 4-Benzylpiperidine
Comparison: n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to n-Benzyl-4-chloroaniline, which lacks the thiazole ring, the thiazole derivative may exhibit enhanced biological activity and stability.
Properties
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDAIBUEPKCZLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353620 |
Source
|
Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21344-81-0 |
Source
|
Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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